molecular formula C18H15ClN4OS3 B283983 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

Cat. No. B283983
M. Wt: 435 g/mol
InChI Key: PLEPUGUHHDGDMN-UHFFFAOYSA-N
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Description

2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide, also known as CTPI, is a novel compound that has attracted attention from researchers due to its potential therapeutic applications.

Mechanism of Action

2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the NF-κB and MAPK signaling pathways. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune responses. MAPKs are a family of protein kinases that play a role in cell proliferation, differentiation, and apoptosis. By inhibiting these pathways, 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide reduces the production of pro-inflammatory cytokines and chemokines, and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1. It also inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cell proliferation. In addition, 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide induces apoptosis and inhibits cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is its potential therapeutic applications in the treatment of inflammatory and cancerous diseases. However, there are limitations to its use in lab experiments, such as its solubility and stability. 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is poorly soluble in water, which can make it difficult to administer in experiments. In addition, it is unstable in acidic conditions, which can affect its potency.

Future Directions

There are several future directions for research on 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide. One area of interest is its potential use in combination with other anti-inflammatory or anti-cancer agents. Another area of research is the development of novel formulations of 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide to improve its solubility and stability. Furthermore, the mechanism of action of 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide needs to be further elucidated to better understand its therapeutic potential. Additionally, in vivo studies are needed to evaluate the efficacy and safety of 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide in animal models.

Synthesis Methods

The synthesis of 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with chloroacetyl chloride to form 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)thiazolidine-4-carboxylic acid. This intermediate product is then reacted with phenylhydrazinecarbothioamide to yield 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide.

Scientific Research Applications

2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide has been shown to possess significant anti-inflammatory and anti-tumor properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. In addition, 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

Molecular Formula

C18H15ClN4OS3

Molecular Weight

435 g/mol

IUPAC Name

1-[[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C18H15ClN4OS3/c19-13-8-6-12(7-9-13)15-10-26-18(21-15)27-11-16(24)22-23-17(25)20-14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)(H2,20,23,25)

InChI Key

PLEPUGUHHDGDMN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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